An In-depth Technical Guide to 11-Hexadecenoic Acid: Structure, Properties, and Biological Significance
An In-depth Technical Guide to 11-Hexadecenoic Acid: Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of 11-Hexadecenoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the structural and chemical properties of its isomers, its roles in biological signaling, and detailed experimental protocols for its study.
Chemical Structure and Identification
11-Hexadecenoic acid is a monounsaturated fatty acid with the molecular formula C16H30O2.[1][2][3] Its structure is characterized by a 16-carbon chain with a single double bond located at the 11th carbon atom from the carboxylic acid group.[3] This double bond can exist in two stereoisomeric forms: cis (Z) and trans (E), which exhibit distinct chemical and biological properties.
The key identifiers for the cis and trans isomers of 11-Hexadecenoic acid are detailed below.
| Identifier | (Z)-11-Hexadecenoic Acid | (E)-11-Hexadecenoic Acid |
| IUPAC Name | (11Z)-hexadec-11-enoic acid[4] | (11E)-hexadec-11-enoic acid[5][6] |
| Synonyms | cis-Palmitvaccenic acid[4] | Lycopodic acid, Lycopodiumoleic acid[6] |
| CAS Number | 2416-20-8[7][8] | 2271-34-3[2][9] |
| Canonical SMILES | CCCCC/C=C\CCCCCCCCCC(=O)O[4] | CCCCC/C=C/CCCCCCCCCC(=O)O[6][9] |
| Isomeric SMILES | C(CCCCC=CCCCC)CCCCC(O)=O[1] | |
| InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5-[1][7][8] | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h5-6H,2-4,7-15H2,1H3,(H,17,18)/b6-5+[5][9] |
| InChIKey | JGMYDQCXGIMHLL-WAYWQWQTSA-N[1][7][8] | JGMYDQCXGIMHLL-AATRIKPKSA-N[9] |
Physicochemical Properties
11-Hexadecenoic acid is described as a colorless to pale yellow liquid at room temperature, though some sources also classify it as a solid.[3][10] This discrepancy may depend on the specific isomer and purity. It is largely insoluble in water but soluble in organic solvents such as ethanol, chloroform, and hexane.[2][3][9]
The following table summarizes key quantitative physicochemical properties for both isomers. Note that many available values are computationally predicted rather than experimentally determined.
| Property | (Z)-11-Hexadecenoic Acid | (E)-11-Hexadecenoic Acid |
| Molecular Weight | 254.41 g/mol [1][2] | 254.41 g/mol [2] |
| Melting Point | 375.75 K (102.6 °C) (Predicted)[11] | Not Available |
| Boiling Point | 715.69 K (442.54 °C) (Predicted)[11] | 368.94 °C @ 760 mm Hg (Estimated) |
| Water Solubility | 0.1334 mg/L @ 25 °C (Estimated) | 0.00045 g/L (Predicted)[12] |
| pKa (Strongest Acidic) | 4.95 (Predicted)[13] | 4.95 (Predicted)[12] |
| logP (Octanol/Water) | 5.328 (Predicted)[11] | 6.71 (Predicted)[12] |
| Polar Surface Area | 37.3 Ų (Predicted)[13] | 37.3 Ų (Predicted)[12] |
| Hydrogen Bond Donor Count | 1 (Predicted)[13] | 1 (Predicted)[12] |
| Hydrogen Bond Acceptor Count | 2 (Predicted)[13] | 2 (Predicted)[12] |
| Rotatable Bond Count | 13 (Predicted)[13] | 13 (Predicted)[12] |
Biological Roles and Signaling Pathways
11-Hexadecenoic acid plays significant roles in the biology of various organisms, from insects to humans. It is a known precursor in pheromone biosynthesis and is involved in general lipid metabolism and cellular signaling.
Pheromone Biosynthesis
(Z)-11-Hexadecenoic acid is a crucial intermediate in the biosynthesis of sex pheromones in several moth species.[4] A well-documented example is the processionary moth, Thaumetopoea pityocampa, which uses (Z)-13-hexadecen-11-ynyl acetate as its primary sex pheromone. The biosynthesis begins with the common saturated fatty acid, palmitic acid, which undergoes a series of desaturation steps catalyzed by specific enzymes. The initial and key step is the introduction of a cis double bond at the Δ11 position of palmitic acid by a Δ11-desaturase enzyme, yielding (Z)-11-hexadecenoic acid. This is followed by further enzymatic modifications to produce the final pheromone component.
General Lipid Metabolism and Signaling
As a monounsaturated fatty acid, 11-hexadecenoic acid is involved in broader lipid metabolism. While research on the specific signaling roles of the 11-isomer is less extensive than for its positional isomers like palmitoleic acid (9-cis-16:1), hexadecenoic acids are recognized as potential "lipokines"—lipid hormones that can influence metabolic processes such as insulin sensitivity. They are integral components of triglycerides for energy storage and phospholipids in cell membranes. Some studies suggest that hexadecenoic acids can participate in signaling cascades that regulate inflammation and cell proliferation, potentially through pathways involving the activation of p38 mitogen-activated protein kinase (p38) and cytosolic phospholipase A2 (cPLA2).
Experimental Protocols
The study of 11-Hexadecenoic acid typically involves its extraction from a biological matrix, followed by purification and analytical characterization, most commonly by gas chromatography-mass spectrometry (GC-MS).
Extraction of Fatty Acids from Biological Tissues
This protocol is a generalized method for total lipid extraction from tissues, such as insect pheromone glands, adaptable for other biological samples.
Materials:
-
Biological tissue (e.g., insect glands, plasma, cell culture)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Methanol
-
Hexane
-
Anhydrous sodium sulfate
-
Glass vials, homogenizer, centrifuge
Procedure:
-
Sample Collection: Dissect or collect the tissue of interest. For glands, this is often done in cold PBS.
-
Homogenization: Place the tissue in a glass vial. Add a mixture of chloroform and methanol (typically in a 2:1 v/v ratio) to the tissue. Homogenize thoroughly using a probe sonicator or glass homogenizer. The volume should be sufficient to create a single-phase system with the water present in the tissue.
-
Phase Separation: Add chloroform and water (or PBS) to the homogenate to break the single phase into two distinct layers. A common ratio is 1:1:0.9 of chloroform:methanol:water after all additions.
-
Lipid Collection: Centrifuge the mixture to achieve clear separation of the layers. The lower chloroform layer contains the total lipid extract. Carefully collect this layer using a Pasteur pipette and transfer it to a clean vial.
-
Drying and Storage: Dry the lipid extract over anhydrous sodium sulfate to remove residual water. The solvent can then be evaporated under a gentle stream of nitrogen. Store the dried lipid extract at -20°C or lower until analysis.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxylic acid group of fatty acids must be derivatized to a more volatile form, typically a methyl ester.
Materials:
-
Dried lipid extract
-
Hexane
-
Methanolic NaOH (e.g., 1 M) or Boron Trifluoride-Methanol (BF3-MeOH, 14%)
-
Methanolic HCl (e.g., 1 M) (if using NaOH)
Procedure (using Methanolic NaOH/HCl):
-
Resuspend Lipids: Dissolve the dried lipid extract in a small volume of hexane (e.g., 1 mL).
-
Transesterification: Add methanolic NaOH (e.g., 0.2 mL). Vortex the mixture vigorously for 1-2 minutes. Heating gently (e.g., 50°C) can facilitate the reaction.
-
Neutralization: After cooling, add methanolic HCl to neutralize the NaOH.
-
FAME Extraction: Add hexane to extract the FAMEs. The upper hexane layer, containing the FAMEs, is carefully transferred to a new vial for GC-MS analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a representative GC-MS protocol for the analysis of FAMEs. The specific conditions, particularly the oven temperature program, must be optimized to achieve separation of isomers.
Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (Electron Ionization source).
-
Column: A polar capillary column is required for separating fatty acid isomers. A common choice is a polyethylene glycol (wax) column (e.g., DB-WAX or HP-INNOWAX, 30-50 m length, 0.2-0.25 mm i.d., 0.25-0.5 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.6-1.2 mL/min).
-
Inlet Temperature: 250-260°C.
-
Injection Mode: Splitless (for trace analysis) or Split.
-
Oven Program (Example for C16 Isomer Separation):
-
Initial temperature: 195°C, hold for 25-30 minutes.
-
Ramp 1: Increase by 10°C/min to 205°C, hold for 10-15 minutes.
-
Ramp 2: Increase by 30°C/min to 240°C, hold for 10 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 260°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify unknown compounds by comparing mass spectra to libraries (e.g., NIST). Scan range m/z 40-400.
-
Selected Ion Monitoring (SIM): For quantitative analysis of known fatty acids, monitoring characteristic ions to increase sensitivity.
-
References
- 1. agilent.com [agilent.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A moth pheromone brewery: production of (Z)-11-hexadecenol by heterologous co-expression of two biosynthetic genes from a noctuid moth in a yeast cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ lipid profiling of insect pheromone glands by direct analysis in real time mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. agilent.com [agilent.com]
- 10. Hexadecenoic Acid | C16H30O2 | CID 5282743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Hexadecenoic acid, Z-11- (CAS 2416-20-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A protocol for GC–MS-based metabolomic analysis in mature seed of rice (Oryza sativa L.) [protocols.io]
